REACTION_CXSMILES
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Br[CH2:2][C:3]1[CH:4]=[C:5]([F:10])[C:6]([Cl:9])=[N:7][CH:8]=1.C1N2CN3CN(C2)CN1C3.C([O-])(O)=[O:22].[Na+]>C(O)(=O)C.O>[Cl:9][C:6]1[C:5]([F:10])=[CH:4][C:3]([CH:2]=[O:22])=[CH:8][N:7]=1 |f:2.3|
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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BrCC=1C=C(C(=NC1)Cl)F
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Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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53 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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73.7 g
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Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
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|
Quantity
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400 mL
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to reflux
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
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Type
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CUSTOM
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Details
|
purified by silica gel column chromatography (hexane/ethyl acetate)
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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ClC1=NC=C(C=O)C=C1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |